CTPS1 Enzymatic Inhibition: Potency Comparison with 2‑(Trifluoromethyl)phenyl Isomer
The 3‑(trifluoromethyl)phenylmethyl substitution on the benzamide nitrogen provides a distinct inhibitory profile relative to the 2‑(trifluoromethyl)phenylmethyl isomer. In the CTPS1 enzymatic assay disclosed in patent US20230183229A1, the 3‑position orientation allows the trifluoromethyl group to occupy a distal hydrophobic sub‑pocket adjacent to the glutaminase domain, whereas the 2‑position analog is sterically forced into a less favorable rotameric conformation that reduces catalytic‑site occupancy . Quantitative head‑to‑head data for the isolated compound have not been released in the public domain; the above mechanical distinction is inferred from the structure‑activity relationships (SAR) of the broader patent series.
| Evidence Dimension | CTPS1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 2‑(trifluoromethyl)phenylmethyl analog |
| Quantified Difference | Not available |
| Conditions | Human recombinant CTPS1 enzyme, phosphate/glutamine buffer, pH 7.4 (patent US20230183229A1) |
Why This Matters
The 3‑trifluoromethyl orientation is associated with optimal CTPS1 binding in the patent SAR series, making this specific isomer the preferred reference compound for structure‑based drug design programs targeting CTPS1.
- [1] Novak, A. et al. Compounds. U.S. Patent Application Publication No. US20230183229A1, filed October 10, 2022, published June 15, 2023. View Source
